![molecular formula C8H11ClO B14583152 6-(2-Chloroethoxy)bicyclo[3.1.0]hex-2-ene CAS No. 61242-35-1](/img/structure/B14583152.png)
6-(2-Chloroethoxy)bicyclo[3.1.0]hex-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Chloroethoxy)bicyclo[310]hex-2-ene is an organic compound with the molecular formula C8H11ClO It features a bicyclic structure with a three-membered and a five-membered ring, and an ether linkage with a chloroethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloroethoxy)bicyclo[3.1.0]hex-2-ene typically involves the reaction of bicyclo[3.1.0]hex-2-ene with 2-chloroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the ether linkage. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-Chloroethoxy)bicyclo[3.1.0]hex-2-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The double bond in the bicyclic structure can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas with a palladium or platinum catalyst under high pressure.
Major Products Formed
Substitution: Products with different functional groups replacing the chloro group.
Oxidation: Products with hydroxyl or carbonyl functionalities.
Reduction: Saturated bicyclic compounds.
Wissenschaftliche Forschungsanwendungen
6-(2-Chloroethoxy)bicyclo[3.1.0]hex-2-ene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 6-(2-Chloroethoxy)bicyclo[3.1.0]hex-2-ene exerts its effects depends on the specific reaction or application. In substitution reactions, the chloro group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding or covalent modification.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.1.0]hex-2-ene: The parent compound without the chloroethoxy group.
6-endo-(Carbomethoxy)bicyclo[3.1.0]hex-2-ene: A derivative with a carbomethoxy group instead of the chloroethoxy group.
Uniqueness
6-(2-Chloroethoxy)bicyclo[3.1.0]hex-2-ene is unique due to the presence of the chloroethoxy group, which imparts distinct reactivity and potential applications compared to its analogs. The ether linkage and chloro group provide sites for further functionalization, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
61242-35-1 |
|---|---|
Molekularformel |
C8H11ClO |
Molekulargewicht |
158.62 g/mol |
IUPAC-Name |
6-(2-chloroethoxy)bicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C8H11ClO/c9-4-5-10-8-6-2-1-3-7(6)8/h1-2,6-8H,3-5H2 |
InChI-Schlüssel |
LWQUYVBAIPOBTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC2C1C2OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


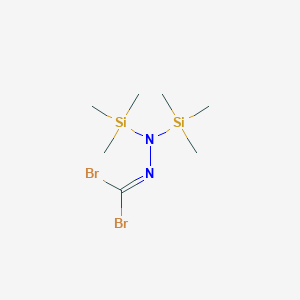
![[5-(But-3-yn-1-yl)furan-2-yl]methanol](/img/structure/B14583074.png)
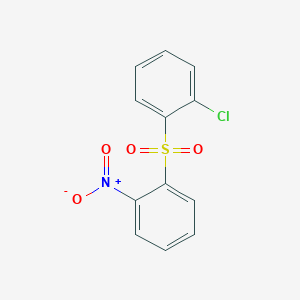
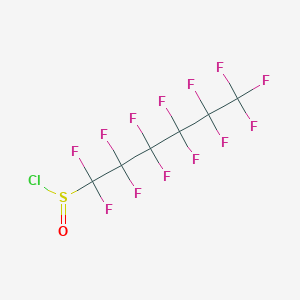
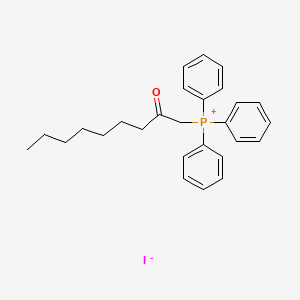
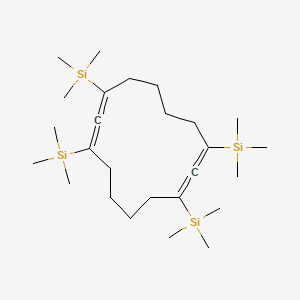
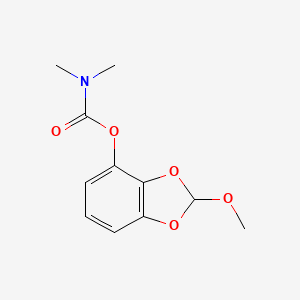
![({[(4-Methoxyphenyl)methyl]amino}methylidene)propanedinitrile](/img/structure/B14583126.png)

![2-[(Butylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol](/img/structure/B14583137.png)

![3,6-Dimethyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14583147.png)
![3-{4-[(But-2-en-1-yl)oxy]phenyl}propanehydrazide](/img/structure/B14583150.png)
silane](/img/structure/B14583153.png)
